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Introduction
Intracellular pH (pHi) is a tightly regulated parameter critical for a multitude of cellular functions,

including enzyme activity, cell proliferation, apoptosis, ion transport, and drug resistance.[1]

The ability to accurately measure pHi in real-time within live cells is, therefore, essential for

understanding cellular physiology and for assessing the effects of therapeutic agents in drug

development. The fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein,

acetoxymethyl ester (BCECF-AM) has become a cornerstone for these measurements due to

its sensitivity within the physiological pH range and its suitability for ratiometric imaging.[1][2][3]

Principle and Mechanism of Action
BCECF-AM is a cell-permeant, non-fluorescent derivative of the pH-sensitive dye BCECF.[4][5]

Its lipophilic nature allows it to passively diffuse across the cell membrane into the cytosol.

Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester

groups.[1][6][7] This hydrolysis traps the now membrane-impermeant and fluorescent BCECF

molecule within the cell.[1][6][7]

The fluorescence of BCECF is highly dependent on the surrounding pH, with a pKa of

approximately 6.97 to 7.0, making it an ideal sensor for physiological pHi.[1][8][9] Ratiometric

measurement is achieved by exciting the dye at two different wavelengths: a pH-sensitive

wavelength (approximately 490 nm) and a pH-insensitive (isosbestic) wavelength
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(approximately 440 nm).[3][6][10] The ratio of the fluorescence emission intensities, typically

collected at 535 nm, provides a quantitative measure of pHi that corrects for variations in dye

concentration, cell thickness, and photobleaching.[1][11]

Quantitative Data Summary
The following table summarizes key quantitative parameters for successful live-cell imaging of

intracellular pH using BCECF-AM.
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Parameter
Recommended
Range/Value

Notes

BCECF-AM Stock Solution 1-20 mM in anhydrous DMSO

Prepare fresh or store aliquots

desiccated at -20°C to prevent

hydrolysis.[4][7]

Working Concentration
2-50 µM in a suitable buffer

(e.g., HBSS, PBS)

The optimal concentration is

cell-type dependent and

should be determined

empirically.[4][7]

Incubation Temperature Room Temperature to 37°C

37°C is commonly used, but

lower temperatures may

reduce dye

compartmentalization in some

cell types.[4][8]

Incubation Time 15-60 minutes

Optimal loading time varies

with cell type and temperature.

[4][8]

De-esterification Time ~15 minutes

An additional incubation period

after washing to ensure

complete cleavage of the AM

esters.[4]

Excitation Wavelengths
~490 nm (pH-sensitive) and

~440 nm (isosbestic)

For ratiometric measurements.

[1][10] Alternative wavelengths

like 505 nm can also be used.

[3][12]

Emission Wavelength ~535 nm

A single emission wavelength

is used for ratiometric

detection.[2][10]

pKa ~6.97 - 7.0

Ideal for measuring pH in the

physiological range of 6.5 to

7.5.[1][9]
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Experimental Protocols
I. Preparation of Reagents
A. BCECF-AM Stock Solution (1 mM)

Allow the vial of BCECF-AM to equilibrate to room temperature before opening to prevent

moisture condensation.

Prepare a 1 mM stock solution by dissolving the appropriate amount of BCECF-AM in high-

quality, anhydrous DMSO. For example, dissolve 1 mg of BCECF-AM (MW ~688.59) in

approximately 1.45 mL of DMSO.[3]

Vortex briefly to ensure complete dissolution.

Aliquot the stock solution into single-use tubes, protect from light, and store at -20°C. Avoid

repeated freeze-thaw cycles.[7][13]

B. BCECF-AM Working Solution (5 µM)

On the day of the experiment, thaw an aliquot of the 1 mM BCECF-AM stock solution.

Dilute the stock solution to a final working concentration of 2-10 µM in a physiological buffer

such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS). For a 5

µM solution, add 5 µL of 1 mM stock to 1 mL of buffer.

Mix thoroughly by vortexing. The working solution should be used immediately.[14]

C. In Situ Calibration Buffer

Prepare a high potassium buffer containing: 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15

mM MES.[2][14]

Divide the buffer into several aliquots and adjust the pH of each aliquot to a specific value

(e.g., 6.5, 7.0, 7.5, 8.0) using small additions of 1 M NaOH or 1 M HCl.

Just before use, add the ionophores Nigericin (final concentration 10 µM) and Valinomycin

(final concentration 10 µM) to the calibration buffers. These ionophores will equilibrate the
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intracellular and extracellular pH.[2][14]

II. Cell Loading Protocol
Plate cells on an appropriate imaging dish or multi-well plate and culture until they reach the

desired confluency.

Remove the culture medium from the cells.

Wash the cells once with the physiological buffer (e.g., HBSS) to be used for dye loading.

Add the BCECF-AM working solution to the cells, ensuring the entire cell monolayer is

covered.

Incubate the cells for 30-60 minutes at 37°C in the dark.[14] The optimal time and

temperature may need to be determined for each cell type.

After incubation, wash the cells three times with the fresh, warm physiological buffer to

remove any extracellular dye.[2]

Add fresh buffer to the cells and incubate for an additional 15 minutes at 37°C to allow for

complete de-esterification of the dye by intracellular esterases.[4]

The cells are now loaded with BCECF and ready for imaging.

III. Live-Cell Imaging and Data Acquisition
Mount the imaging dish on a fluorescence microscope equipped for live-cell imaging,

ratiometric analysis, and environmental control (37°C, 5% CO2).

Excite the cells alternately at ~490 nm and ~440 nm.

Collect the fluorescence emission at ~535 nm for each excitation wavelength.

Acquire images at desired time intervals to monitor changes in intracellular pH. It is crucial to

minimize photobleaching by using the lowest possible excitation light intensity and exposure

times.[2]
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The ratio of the fluorescence intensity from the 490 nm excitation to the 440 nm excitation

(F490/F440) is calculated for each time point in regions of interest (individual cells or groups

of cells).

IV. In Situ pH Calibration
After the experimental measurements, the loaded cells must be calibrated to convert the

fluorescence ratios into absolute pH values.

Remove the experimental buffer from the cells.

Add the high potassium calibration buffer at the first pH value (e.g., pH 8.0) containing

nigericin and valinomycin.

Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH.

[14]

Measure the F490/F440 ratio.

Repeat steps 3-5 for the remaining calibration buffers with different pH values (e.g., 7.5, 7.0,

6.5).

Plot the measured fluorescence ratios (y-axis) against the corresponding pH values (x-axis)

to generate a calibration curve. This curve should be sigmoidal and can be fitted to the

Henderson-Hasselbalch equation.[14]

Use the equation from the fitted calibration curve to convert the experimental fluorescence

ratios into intracellular pH values.
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Caption: Mechanism of BCECF-AM uptake and activation for intracellular pH measurement.
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Caption: Experimental workflow for measuring intracellular pH using BCECF-AM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b10800926?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Low fluorescence signal

- Incomplete hydrolysis of

BCECF-AM.- Low dye loading

concentration.- Cell death.

- Increase de-esterification

time.- Optimize and increase

the BCECF-AM working

concentration.- Check cell

viability before and after

loading.

High background fluorescence

- Incomplete removal of

extracellular dye.- Serum in the

loading buffer containing

esterases.

- Increase the number and

volume of washes after

incubation.- Use a serum-free

buffer for dye loading.[8]

Dye compartmentalization

(punctate staining)

- Dye accumulating in

organelles (e.g., lysosomes).

- Lower the incubation

temperature (e.g., to room

temperature).- Reduce the dye

loading concentration or

incubation time.[8]

Rapid signal loss

(photobleaching/leakage)

- High excitation light intensity.-

Compromised cell membrane

integrity.

- Reduce excitation intensity

and exposure time.- Confirm

cell health; BCECF is well-

retained in healthy cells.[3][10]

Inconsistent calibration curve

- Incomplete pH equilibration.-

Inaccurate pH of calibration

buffers.

- Increase incubation time with

calibration buffers.- Freshly

prepare and verify the pH of

calibration buffers before each

experiment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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